Product packaging for 4-chloro-7-iodo-1H-indole(Cat. No.:CAS No. 1000341-82-1)

4-chloro-7-iodo-1H-indole

Cat. No.: B1629628
CAS No.: 1000341-82-1
M. Wt: 277.49 g/mol
InChI Key: KUEVAPHSWQGJLC-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-1H-indole is a versatile halogenated building block designed for advanced organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, frequently found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This particular molecule features both chloro and iodo substituents, which act as orthogonal reactive sites for modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations . This allows researchers to efficiently generate diverse libraries of complex, polycyclic indole derivatives for biological evaluation and structure-activity relationship (SAR) studies. The specific halogen pattern on the benzofused ring of the indole nucleus is significant for intermolecular interactions with biological targets. Halogenated indoles are key intermediates in the synthesis of more complex molecules, including marine natural product analogs and other pharmacologically relevant heterocycles . As a multi-functionalized indole, this compound provides a critical starting point for the design of novel enzyme inhibitors and receptor modulators. This product is intended for use in research laboratories only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClIN B1629628 4-chloro-7-iodo-1H-indole CAS No. 1000341-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEVAPHSWQGJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646729
Record name 4-Chloro-7-iodo-1H-indole
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Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-82-1
Record name 4-Chloro-7-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-iodo-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 7 Iodo 1h Indole and Its Derivatives

Regioselective Halogenation Approaches for Indole (B1671886) Systems

The functionalization of the indole core, particularly at the less reactive C4 and C7 positions, has been a significant area of research. acs.orgchim.it Achieving di-substitution with different halogens at these specific positions demands sophisticated synthetic strategies.

Electrophilic Aromatic Substitution with Chlorinating and Iodinating Reagents

Electrophilic aromatic substitution is a fundamental reaction for the halogenation of indoles. However, controlling the regioselectivity, especially on the benzene (B151609) portion of the indole, can be challenging due to the high reactivity of the pyrrole (B145914) ring, particularly at the C3 position. bhu.ac.in To achieve substitution at the C4 and C7 positions, the C2 and C3 positions are often blocked, and directing groups are employed.

For the synthesis of 4-chloro-7-iodo-1H-indole, a sequential halogenation approach is typically necessary. This might involve an initial chlorination followed by iodination, or vice versa. The choice of halogenating agent and reaction conditions is critical to direct the substitution to the desired positions.

Common chlorinating agents include N-chlorosuccinimide (NCS), while iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are frequently used. The presence of an electron-withdrawing group at the C3 position can deactivate the pyrrole ring towards electrophilic attack and direct substitution to the C4 and C7 positions. rsc.orgsemanticscholar.org For instance, 3-formylindole can be selectively thallated at the C4 position, which can then be converted to a 4-iodo derivative. rsc.orgsemanticscholar.org

A plausible, though not explicitly detailed in the provided results, synthetic route could involve the initial regioselective chlorination of an appropriately protected indole at the C4 position, followed by a second halogenation step to introduce iodine at the C7 position. The success of such a sequence is highly dependent on the directing effects of the substituents on the indole ring.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.canih.gov This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source.

For the synthesis of this compound, a DoM strategy could be envisioned starting from a suitably protected indole derivative. For example, a directing group at the C5 position could direct lithiation to the C4 position, which could then be chlorinated. A subsequent DoM at the C7 position would be more challenging and might require a different directing group strategy or a halogen dance reaction.

Snieckus and co-workers have demonstrated the derivatization of N-silyl gramine (B1672134) at the C4 position via directed lithiation. rsc.org This intermediate could potentially be trapped with a chlorinating agent. Further functionalization at the C7 position would then be required. The choice of protecting group on the indole nitrogen is crucial for the success of DoM, with groups like triisopropylsilyl (TIPS) being effective.

Directing GroupPosition of MetalationHalogenating AgentReference
N-silylC4I2, Br2 rsc.org
N-P(O)tBu2C7Aryl Halides acs.orgacs.org
C3-pivaloylC4BBr3 acs.orgresearchgate.net

Transition-Metal-Catalyzed Halogenation Strategies

Transition-metal-catalyzed C-H activation has emerged as a highly effective method for the direct and regioselective functionalization of indoles. rsc.orgresearchgate.net Palladium, rhodium, and ruthenium catalysts have been extensively used for this purpose. rsc.orgresearchgate.netnih.gov These methods often rely on the use of a directing group to achieve high regioselectivity.

For the synthesis of this compound, a sequential or one-pot C-H halogenation could be a viable approach. For instance, a palladium-catalyzed C4-H chlorination could be followed by a C7-H iodination. The Volla group reported a Pd-catalyzed C4-halogenation of 3-carbonylindoles using copper halides as the halogen source. researchgate.net This methodology could potentially be adapted for the synthesis of the target molecule.

Prabhu and co-workers demonstrated a rhodium(III)-catalyzed C4-H alkenylation of indoles using a trifluoroacetyl group at the C3 position as a directing group. rsc.org Similar strategies could be explored for halogenation. The choice of the transition metal catalyst and the directing group is critical for controlling the site-selectivity of the halogenation. acs.orgacs.org For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.orgacs.org

CatalystDirecting GroupPositionHalogen SourceReference
Pd(OAc)2Glycine (transient)C4CuX2 researchgate.net
Rh(III)C3-trifluoroacetylC4N/A (for alkenylation) rsc.org
Pd(II)Alanine (transient)C4Terminal Alkynes acs.org

One-Pot Halogenation Methods and Sequential Halogenation

One-pot multi-functionalization of indoles is an attractive strategy for improving synthetic efficiency. nih.gov For the synthesis of this compound, a one-pot sequential halogenation would be an ideal approach. This would involve the carefully controlled addition of different halogenating agents to achieve the desired dihalogenated product.

The synthesis of 7-bromo-3-iodo-1H-indole has been described via a sequential halogenation of indole, first with bromine or N-bromosuccinimide (NBS) to achieve bromination at the C7 position, followed by iodination at the C3 position using iodine or iodine monochloride. While this example illustrates the principle of sequential halogenation, achieving the specific 4-chloro-7-iodo substitution pattern would require different regiochemical control.

De Novo Synthesis of the this compound Ring System

An alternative to the direct halogenation of a pre-existing indole ring is the construction of the indole nucleus from appropriately substituted aromatic precursors. This approach, known as de novo synthesis, can offer better control over the final substitution pattern. acs.org

Annulation and Cyclization Reactions Utilizing Halogen-Containing Precursors

Various named reactions, such as the Fischer, Bischler, and Madelung indole syntheses, can be adapted to produce halogenated indoles by starting with halogenated anilines or other suitable precursors. organic-chemistry.orgevitachem.com For the synthesis of this compound, a potential route would involve the cyclization of a 2-amino-3-chloro-6-iodotoluene derivative or a related compound.

A palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes has been shown to produce 2,3-disubstituted indoles. acs.org By starting with a 2-iodoaniline (B362364) already bearing a chlorine atom at the desired position, this method could be adapted to synthesize the target molecule. For instance, the cyclization of a suitably substituted 2-alkenylaniline could also be a viable route.

The synthesis of 4-chloro-1H-indoles has been achieved through the NaOH-mediated cyclization of o-alkynylanilides derived from 2,3-dihaloanilines. acs.org This suggests that a similar strategy starting from a 2,3-dihaloaniline containing both chlorine and iodine could potentially lead to the desired this compound, although the regioselectivity of the cyclization would need to be carefully controlled.

PrecursorReaction TypeCatalyst/ReagentProductReference
o-AlkynylanilidesCyclizationNaOH4-Chloro-1H-indoles acs.org
2-Iodoaniline derivativesAnnulationPalladium2,3-Disubstituted indoles acs.org
2-AlkenylanilinesOxidative CyclizationPIDA, LiBr/KI3-Haloindoles organic-chemistry.org

Multi-Component Reactions for Constructing Halogenated Indole Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures, such as halogenated indoles, in a single step from three or more starting materials. rsc.orgnih.gov This approach is highly valued for its atom economy and reduction of waste-generating intermediate steps.

One notable MCR for generating indole scaffolds is the Ugi-tetrazole reaction. rsc.org In a two-step sequence, a substituted aniline (B41778), dimethoxyacetaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) react to form an Ugi-tetrazole adduct. rsc.org This intermediate can then undergo acid-catalyzed cyclization to yield the final indole derivative. rsc.org The methodology has shown broad substrate scope, tolerating various electronically diverse substituents on both the aniline and isocyanide components, including halogen atoms. rsc.org For instance, electron-rich and halogen-substituted anilines have been successfully employed to produce the corresponding indole products in good yields. rsc.org This flexibility is crucial for the synthesis of specifically substituted compounds like this compound, where a di-halogenated aniline precursor would be required.

Another approach involves the one-pot reaction of indoles, aldehydes, and α-oxoketene dithioacetals to form complex heterocyclic systems. nih.gov While this builds upon an existing indole, the principles of MCRs are central to creating diverse libraries of functionalized indoles. nih.gov The reactivity of the indole nucleus at its C3-position is frequently exploited in these reactions. nih.gov

The following table summarizes representative MCRs applicable to indole synthesis.

Table 1: Examples of Multi-Component Reactions for Indole Synthesis

Reaction TypeComponentsKey FeaturesRelevance to Halogenated Indoles
Ugi-Tetrazole ReactionSubstituted aniline, aldehyde, isocyanide, TMSN₃Two-step, one-pot process; broad scope for substituents. rsc.orgTolerates halogenated anilines, enabling synthesis of precursors for compounds like this compound. rsc.org
Indole/Aldehyde/MalononitrileIndole, aldehyde, malononitrileL-proline catalyzed condensation; environmentally friendly conditions. researchgate.netApplicable for functionalization of pre-formed halogenated indole cores.
Indole/Benzamide/AlkyneIndoles, 2-iodo-N-phenylbenzamides, terminal alkyneRegioselective Sonogashira cyclization catalyzed by CuI. nih.govDemonstrates the integration of halogenated precursors in complex cyclizations. nih.gov

Strategies from Dihalophenol Derivatives via Rearrangements and Cyclizations

A highly effective strategy for the regioselective synthesis of 4-halo-1H-indoles employs readily available 2,3-dihalophenol derivatives as starting materials. rsc.orgrsc.org This pathway is particularly relevant for the targeted synthesis of this compound. The core of this methodology involves a Smiles rearrangement followed by a cyclization step. rsc.org

The synthesis commences with the conversion of a 2,3-dihalophenol into an N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide intermediate. researchgate.net This transformation is achieved through an alkylation-Smiles rearrangement sequence. researchgate.net For instance, starting from a 3-chloro-2-iodophenol (B1589992) derivative, the corresponding N-(3-chloro-2-iodophenyl) anilide can be prepared. researchgate.net

The crucial cyclization step is typically a Sonogashira coupling followed by heteroannulation. rsc.org The N-(3-halo-2-iodophenyl) anilide intermediate is reacted with a terminal alkyne in the presence of a palladium and copper catalyst system. rsc.org This is followed by a base-mediated cyclization, often using sodium hydroxide (B78521) (NaOH), to construct the indole ring. rsc.org This process can be performed in a one-pot fashion or as a two-step sequence. The one-pot protocol is generally efficient for 4-fluoro and 4-chloroindoles, while the two-step approach may be preferable for 4-bromoindoles to avoid side reactions.

Table 2: Synthesis of 4-Halo-1H-Indoles from 2-Alkynyl-3-haloanilides

Starting Anilide (X)Alkyne Substituent (R)Reaction Time (h)ProductYield (%)Reference
ClPhenyl44-Chloro-2-phenyl-1H-indole79 researchgate.net
Cln-Butyl2.54-Chloro-2-n-butyl-1H-indole86 researchgate.net
BrPhenyl54-Bromo-2-phenyl-1H-indole83 researchgate.net
Brn-Butyl34-Bromo-2-n-butyl-1H-indole80 researchgate.net

Data sourced from studies on NaOH-mediated cyclization of 2-alkynyl-3-haloanilides. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, aiming to reduce environmental impact through various strategies. openmedicinalchemistryjournal.comresearchgate.net

Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to numerous classical indole syntheses, including the Bischler-Möhlau, Fischer, and Madelung reactions. nih.govresearchgate.net For instance, the condensation of anilines with α-bromoketones to yield indoles (the Bischler-Möhlau synthesis) shows improved yields under microwave irradiation, particularly in the absence of a solvent. researchgate.net The synthesis of spirooxindoles via 1,3-dipolar cycloaddition reactions also benefits significantly from microwave assistance, providing higher yields in drastically reduced timeframes. mdpi.com These methods are directly applicable to the synthesis of halogenated indoles, offering a greener route to compounds like this compound. mdpi.comresearchgate.net

Application of Ionic Liquids and Deep Eutectic Solvents in Reaction Media

Ionic liquids (ILs) and deep eutectic solvents (DES) are considered green alternatives to volatile organic compounds (VOCs) as reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. openmedicinalchemistryjournal.comthieme-connect.comcore.ac.uk

ILs, particularly task-specific ILs with Brønsted or Lewis acidic properties, can function as both solvent and catalyst. rsc.orgcdnsciencepub.com Sulfonic-acid-functionalized ILs have been used to effectively catalyze the Michael addition of indoles to electron-deficient olefins under solvent-free conditions, with the catalyst being reusable for multiple runs. openmedicinalchemistryjournal.comcdnsciencepub.com The Fischer indole synthesis has also been successfully carried out in chloroaluminate thieme-connect.com and Brønsted acidic ILs, which can be regenerated and reused. rsc.orgtandfonline.com

Deep eutectic solvents, which are mixtures of quaternary ammonium (B1175870) salts and hydrogen-bond donors, offer advantages of being biodegradable, low-cost, and easy to prepare. knowledge-share.euresearchgate.net A mixture of choline (B1196258) chloride and zinc chloride has been used as a reagent and medium for the Fischer indole synthesis. core.ac.uk Furthermore, one-pot, three-component reactions of anilines, arylglyoxals, and 1,3-dicarbonyl compounds have been efficiently conducted in a choline chloride/oxalic acid DES to produce functionalized indoles, with the DES being recoverable and reusable. tandfonline.com

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic protocols that eliminate the need for both catalysts and solvents represents a significant advance in green chemistry. openmedicinalchemistryjournal.com The synthesis of bis(indolyl)methanes has been achieved by reacting indoles with various substituted benzaldehydes under visible light irradiation without any catalyst or solvent, resulting in high yields. openmedicinalchemistryjournal.com Another approach uses a catalytic amount of iodine under solvent-free conditions at room temperature. beilstein-journals.org Similarly, reactions can be promoted using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions at elevated temperatures. rsc.org These methods reduce waste and simplify product purification, making them economically and environmentally attractive. openmedicinalchemistryjournal.combeilstein-journals.org

Nanocatalyst-Mediated Synthetic Transformations

Nanocatalysts offer several advantages in organic synthesis, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity, and the potential for easy separation and recycling, particularly with magnetic nanocatalysts. nih.govacs.org

Iron oxide (Fe₂O₃) nanoparticles supported on zeolite-Y have proven to be excellent reusable heterogeneous catalysts for the selective synthesis of various indole derivatives. acs.org The reaction selectivity can be tuned by the choice of solvent, yielding different products from the same starting indole. acs.org Magnetic nanocatalysts, such as Fe₃O₄ functionalized with acidic groups, have been employed for the one-pot synthesis of polysubstituted pyrroles and imidazoles under solvent-free conditions or in green solvents like water. nih.gov Similarly, copper- and nickel-based magnetic nanocatalysts have been developed for the efficient three-component synthesis of complex indole hybrids, offering high yields, short reaction times, and easy catalyst recovery using an external magnet. tandfonline.com The use of nanocatalysts under solvent-free conditions represents a highly efficient and sustainable approach for constructing indole scaffolds. beilstein-journals.org

Table 3: Comparison of Green Chemistry Approaches for Indole Synthesis

ApproachKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction times, improved yields, higher purity.Bischler-Möhlau synthesis of indoles without solvent. nih.govresearchgate.net
Ionic Liquids (ILs)Low volatility, recyclable, can act as both solvent and catalyst.Fischer indole synthesis using SO₃H-functionalized ILs in water. rsc.org
Deep Eutectic Solvents (DES)Biodegradable, low cost, easy preparation, recyclable.One-pot three-component synthesis of indoles in choline chloride/oxalic acid. tandfonline.com
Catalyst/Solvent-FreeMinimal waste, simple work-up, cost-effective.Synthesis of bis(indolyl)methanes under visible light. openmedicinalchemistryjournal.com
NanocatalystsHigh activity, selectivity, easy recovery and reusability.Selective synthesis of indolones and isatins using Fe₂O₃-Y nanocatalyst. acs.org

Biocatalytic Approaches in Indole Synthesis

The application of enzymes in the synthesis of halogenated indoles represents a significant advancement towards green and highly selective chemistry. While a direct one-step biocatalytic synthesis of this compound has not been documented, existing enzymatic systems provide a clear blueprint for its potential chemoenzymatic production.

Key enzyme classes for this purpose include flavin-dependent halogenases (FDHs) and vanadium haloperoxidases (VHPOs). nih.govchemrxiv.org FDHs, such as those derived from RebH, are capable of regioselective halogenation of the indole scaffold, typically at the electron-rich C3 position. nih.govresearchgate.net However, engineered variants and different enzyme families show promise for targeting other positions. For instance, tryptophan FDHs have been evolved to catalyze chlorination at various positions on the indole ring, demonstrating the tunability of these biocatalysts. nih.gov A potential strategy for synthesizing the target compound could involve a sequential, dual-enzyme process. An engineered chlorinase could first install the chlorine atom at the C4 position of a 7-iodo-1H-indole precursor, or a specific iodinase could act on a 4-chloro-1H-indole substrate.

Vanadium haloperoxidases (VHPOs) offer another powerful tool, capable of performing chlorination, bromination, and iodination. chemrxiv.orgrsc.org These enzymes are particularly effective in decarboxylative halogenation reactions, producing 3-haloindoles from indole-3-carboxylic acids with high efficiency. chemrxiv.orgacs.org While this specific reaction targets the C3 position, the broad applicability and robustness of VHPOs make them prime candidates for engineering efforts aimed at achieving novel regioselectivity, such as C4 or C7 functionalization. researchgate.netudel.edu

Furthermore, monoamine oxidases (MAO-N) have been successfully employed in the biocatalytic aromatization of indolines to furnish indoles. acs.orgcardiff.ac.ukacs.org A chemoenzymatic route could, therefore, be envisioned where a chemically synthesized 4-chloro-7-iodo-indoline is aromatized in the final step using an MAO-N biocatalyst, which operates under mild, aqueous conditions. bbe.ac.ukresearchgate.net This approach avoids harsh chemical oxidants that could compromise the sensitive C-I bond.

Table 1: Potential Biocatalytic Systems for Halogenated Indole Synthesis

Enzyme ClassSubstrate TypeHalogenation TypePotential Application for this compound
Flavin-Dependent Halogenase (FDH)Tryptophan, IndoleChlorination, BrominationSequential, site-specific halogenation using engineered enzymes.
Vanadium Haloperoxidase (VHPO)Indole-3-carboxylic acids, IndolesChlorination, Bromination, IodinationDecarboxylative halogenation of a precursor or direct halogenation with engineered regioselectivity.
Monoamine Oxidase (MAO-N)IndolinesAromatization (no halogenation)Final-step conversion of a chemically synthesized 4-chloro-7-iodo-indoline to the indole.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is paramount for developing efficient syntheses of polysubstituted indoles like this compound. While specific mechanistic studies on this exact molecule are not prevalent, the principles can be extrapolated from studies on related halogenated indoles.

Reaction Pathway Elucidation Using Isotopic Labeling and Trapping Experiments

Isotopic labeling is a definitive tool for tracking bond formations and rearrangements. In the context of the Fischer indole synthesis, a classical method, labeling the arylhydrazine precursor with ¹⁵N has unequivocally shown that the N1 nitrogen of the hydrazine (B178648) is incorporated into the final indole ring. chemeurope.com For a hypothetical Fischer synthesis of this compound from a (3-chloro-6-iodophenyl)hydrazine, ¹⁵N labeling would confirm the conservation of this bond throughout the acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization.

Radical trapping experiments are crucial for identifying reaction pathways that involve radical intermediates. Many modern indole functionalization reactions proceed via radical mechanisms. For instance, the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidyloxy (TEMPO) or butylated hydroxytoluene (BHT) can inhibit the reaction, and the formation of a trapped adduct provides strong evidence for a radical intermediate. rsc.orgacs.org In a potential synthesis involving a radical cyclization to form the di-halogenated indole, the absence of product formation in the presence of TEMPO, coupled with the detection of a TEMPO-substrate adduct via mass spectrometry, would validate the radical pathway. acs.orgrsc.org Electron paramagnetic resonance (EPR) spectroscopy can further be used to detect and characterize the specific radical species involved. acs.org

Role of Catalytic Species and Ligands in Regioselectivity and Chemoselectivity

The synthesis of a specific isomer like this compound from a precursor that could potentially form other regioisomers necessitates precise control over selectivity. This is often achieved through the strategic choice of metal catalysts and their associated ligands.

Palladium-catalyzed reactions are central to modern indole synthesis. mdpi.com For instance, the regioselective synthesis of 4- and 7-alkoxyindoles has been achieved from 2,3-dihalophenols through a sequence involving directed ortho-metalation, a Sonogashira coupling, and a palladium-catalyzed tandem amination/cyclization. nih.gov A similar strategy could be adapted for this compound, where the choice of palladium catalyst and phosphine (B1218219) ligand would be critical in directing the cyclization to form the desired indole rather than other isomers.

The electronic and steric properties of ligands play a crucial role. In the palladium-catalyzed cross-coupling of indoles, changing the ligand can switch the regioselectivity between the C2 and C3 positions. DFT calculations have shown this switch can arise from a change in the reaction mechanism, for example, from an oxidative-Heck pathway to a C-H activation/reductive elimination pathway, dictated by the ligand. For the synthesis of 4,7-disubstituted indoles, a bulky ligand might be employed to direct a metal catalyst away from a sterically hindered position, thereby favoring reaction at a different site.

Copper and gold catalysts are also widely used. nih.gov Copper-catalyzed Ullmann-type reactions or gold-catalyzed cyclizations of alkynes can be highly selective. acs.org The chemoselectivity is particularly important for this compound, where the reactivity of the C-Cl and C-I bonds differs significantly. A catalyst system must be chosen that promotes the desired bond formation without causing unwanted side reactions, such as the reductive deiodination of the C7 position, which is more labile than the C-Cl bond.

Table 2: Examples of Catalyst/Ligand Control in Indole Synthesis

Catalyst SystemReaction TypeSelectivity ControlledMechanistic Implication
Pd(OTs)₂ / 2,2'-BipyrimidineOxidative ArylationC2 vs. C3 ArylationLigand addition switches pathway from oxidative-Heck to C-H activation.
Ir(III) / Carboxylate AdditivesC-H AmidationC2 vs. C7 AmidationBulk of N-directing group and electronics of carboxylate additive determine regioselectivity. acs.org
Pd(OAc)₂ / Phosphine LigandTandem Amination/CyclizationRegiochemistry of Indole RingLigand influences the rate and selectivity of the intramolecular cyclization step. nih.gov

Transition State Analysis and Kinetic Studies for Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms by allowing for the analysis of transition states. For the formation of this compound, DFT calculations could be used to model the key bond-forming steps of a proposed synthetic route, such as a Bartoli or Larock indole synthesis.

By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict the most likely reaction course and identify the rate-determining step. For example, in a cyclization reaction of a substituted o-alkynyl aniline, DFT could compare the transition state energies for the formation of the 4,7-disubstituted indole versus other possible regioisomers. This analysis can explain the experimentally observed selectivity and guide the choice of catalyst or reaction conditions to favor the desired product. royalsocietypublishing.orgroyalsocietypublishing.org

Kinetic studies provide experimental data to complement computational models. A kinetic isotope effect (KIE) experiment, for instance, can help identify the rate-determining step. acs.org If a C-H bond is broken in the slowest step of the reaction, replacing that hydrogen with deuterium (B1214612) will significantly slow down the reaction, resulting in a measurable KIE. This information is crucial for optimizing the reaction; if the rate-determining step is identified, efforts can be focused on accelerating that specific transformation, for example by using a more active catalyst or a higher temperature. acs.org

Optimization of Reaction Conditions for High Yield and Purity in Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale discovery to a large-scale, robust process requires meticulous optimization of all reaction parameters. The synthesis of a polysubstituted indole like this compound would necessitate such a study to ensure high yield, purity, and reproducibility. researchgate.net

A common approach is to use a design of experiments (DoE) methodology, where key variables are systematically varied to find the optimal conditions. For a potential palladium-catalyzed synthesis of this compound, these variables would include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., phosphines with varying steric and electronic properties), the base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK), the solvent (e.g., DMF, Toluene, Dioxane), the reaction temperature, and the concentration of reactants. mdpi.com

The primary goals of optimization are to maximize the conversion of the starting material and the selectivity for the desired this compound product. Key challenges to overcome would include the formation of regioisomers (e.g., the 6,7- or 4,5-disubstituted isomers) and chemoselectivity issues, such as dehalogenation (particularly de-iodination) or catalyst deactivation. For example, a study on the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate identified the formation of a 6-chloro-7-iodo-2(3H)-benzoxazolone byproduct, which was eliminated by modifying the reaction conditions. acs.org Similarly, for this compound, careful control of temperature and reaction time would be crucial to prevent product degradation or the formation of impurities.

Table 3: Hypothetical Optimization of a Palladium-Catalyzed Synthesis of this compound

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Purity (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1104580
2Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)DMF1105285
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene1007592
4Pd₂(dba)₃ (1)XPhos (2)t-BuOK (1.5) Dioxane 100 88 >98
5Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2)Toluene1007190
6Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene1206575 (deiodination)
This table is a representative example of an optimization study and does not reflect actual experimental data.

The successful scale-up of the synthesis would also depend on factors beyond chemical parameters, including the ease of purification. Developing a process where the final product can be isolated by crystallization rather than chromatography is highly desirable for industrial applications, as it reduces cost and solvent waste. acs.org

Chemical Reactivity and Derivatization of 4 Chloro 7 Iodo 1h Indole

Reactivity Profiles of Halogen Substituents (Chlorine at C-4 and Iodine at C-7)

The presence of two different halogen atoms on the indole (B1671886) ring, a chlorine at the C-4 position and an iodine at the C-7 position, is the key to the selective functionalization of this molecule. The inherent differences in the reactivity of the C-Cl and C-I bonds allow for controlled, stepwise modifications.

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr reactions to occur, the aromatic ring typically needs to be electron-deficient, often achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.commdpi.com In the case of 4-chloro-7-iodo-1H-indole, the electron-withdrawing nature of the halogen substituents can facilitate such reactions.

The relative reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to the trend observed in many other reaction types. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is favored by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex. Therefore, the chlorine at C-4 would be expected to be more susceptible to nucleophilic attack than the iodine at C-7, assuming electronic factors are the primary driver. For instance, in the synthesis of 4-(((3s,5s,7s)-adamantan-1-yl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile, a nucleophilic aromatic substitution is a key step. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for Diverse Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gracs.org These reactions have been extensively used to functionalize halogenated indoles. researchgate.net The differential reactivity of the C-I and C-Cl bonds in these reactions is a cornerstone of the synthetic utility of this compound. The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. wikipedia.orgresearchgate.net This allows for selective reactions at the more reactive C-7 iodo position while leaving the C-4 chloro position intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.netnih.gov It is a versatile method for forming carbon-carbon bonds. In the context of this compound, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C-7 position due to the higher reactivity of the C-I bond. This chemoselectivity allows for the introduction of an aryl or vinyl group at C-7. For example, a similar chemoselective Suzuki-Miyaura coupling has been demonstrated on a 2-iodo-4-chloropyrrolopyridine intermediate. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C(sp2)-C(sp) bonds. nih.gov Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would selectively occur at the C-7 position, enabling the introduction of an alkyne moiety. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgacs.org It is a powerful method for synthesizing arylamines. The higher reactivity of the C-I bond would again direct the initial amination to the C-7 position of this compound. This has been demonstrated in related systems where a Buchwald-Hartwig amination is performed selectively at the more reactive halogenated position. mdpi.com

ReactionTypical CatalystCoupling PartnerBond FormedExpected Site of Primary Reactivity
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)Ar-B(OH)₂C-CC-7 (Iodo)
SonogashiraPdCl₂(PPh₃)₂, CuIR-C≡CHC-CC-7 (Iodo)
Buchwald-HartwigPd₂(dba)₃, BINAPR₂NHC-NC-7 (Iodo)

Chemoselective and Regioselective Functionalization of C-4 and C-7 Positions

The distinct reactivity of the chlorine and iodine substituents allows for a high degree of chemoselectivity and regioselectivity in the functionalization of this compound. The term "chemoselectivity" refers to the preferential reaction of one functional group over another, while "regioselectivity" pertains to the preferential reaction at a specific position on a molecule.

By carefully choosing the reaction conditions and the type of cross-coupling reaction, it is possible to selectively functionalize either the C-7 or the C-4 position. For instance, a palladium-catalyzed reaction under milder conditions would likely target the C-7 iodo group. Following this initial functionalization, the less reactive C-4 chloro group can then be targeted for a second, different transformation under more forcing conditions. This stepwise approach allows for the synthesis of diverse, highly substituted indole derivatives.

For example, a Sonogashira coupling could be performed first to introduce an alkyne at C-7. The resulting 4-chloro-7-alkynyl-1H-indole could then undergo a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination at the C-4 position. This strategy provides a modular approach to building complex molecular architectures based on the indole scaffold.

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is another key site for functionalization. The N-H proton is acidic and can be removed by a base, generating the indolyl anion, which is a potent nucleophile.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be readily alkylated by reacting the indole with an alkyl halide in the presence of a base. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net The choice of base and solvent can influence the selectivity between N-alkylation and C3-alkylation, although N-alkylation is generally favored. organic-chemistry.org For this compound, N-alkylation provides a means to introduce a variety of alkyl groups, which can influence the steric and electronic properties of the molecule and can also serve as protecting groups. One-pot Fischer indolisation followed by N-alkylation is a rapid method for synthesizing 1,2,3-trisubstituted indoles. rsc.org

N-Acylation: Similarly, the indole nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. beilstein-journals.org N-acylation is often more straightforward than N-alkylation and typically proceeds with high chemoselectivity for the nitrogen atom. beilstein-journals.orgresearchgate.net A simple method for N-acylation involves the direct reaction of an indole with a carboxylic acid in the presence of boric acid. clockss.org The resulting N-acylindoles are important intermediates in organic synthesis.

ReactionReagentTypical BaseProduct
N-AlkylationAlkyl halide (e.g., R-Br, R-I)NaH, K₂CO₃, Cs₂CO₃N-Alkylindole
N-AcylationAcyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Pyridine (B92270), Et₃NN-Acylindole

Strategies for N-Protection and Subsequent Deprotection

In many multi-step syntheses, it is necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups have been developed for this purpose. The choice of protecting group depends on its stability to the reaction conditions that will be employed in subsequent steps and the ease of its removal.

Common protecting groups for the indole nitrogen include:

Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically stable to a wide range of non-acidic conditions. It can be removed under acidic conditions (e.g., trifluoroacetic acid) or with reagents like oxalyl chloride. researchgate.netnih.gov

Tosyl (p-toluenesulfonyl): The tosyl group is introduced using tosyl chloride and is very robust. It is stable to both acidic and basic conditions and is often removed under strongly reducing conditions or with strong bases like potassium hydroxide (B78521). nih.gov

Pivaloyl: This sterically hindered group can be introduced using pivaloyl chloride. It has been shown to be removable with lithium diisopropylamide (LDA). mdpi.org

The ability to protect and deprotect the indole nitrogen is crucial for controlling the reactivity of the this compound scaffold and for enabling a wide range of selective transformations at the C-4 and C-7 positions.

Reactivity of the Indole Core Carbons (C-2, C-3, C-5, C-6)

The indole nucleus is a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack, particularly on the five-membered pyrrole (B145914) ring. bhu.ac.in The carbons of the benzene (B151609) ring (C-4, C-5, C-6, C-7) are less reactive towards electrophiles but can be functionalized through directed C-H activation or organometallic pathways. chim.it

The chemistry of indoles is largely dominated by electrophilic substitution reactions. bhu.ac.in The pyrrole ring is significantly more electron-rich than the benzene portion, meaning electrophiles preferentially attack the five-membered ring. bhu.ac.in Due to the delocalization of the nitrogen lone pair electrons, the C-3 position is the most nucleophilic and electronically favored site for electrophilic substitution. bhu.ac.inresearchgate.net

In the case of this compound, the strong electron-donating character of the indole nitrogen overwhelmingly directs electrophilic attack to the C-3 position. Should the C-3 position be occupied, substitution typically occurs at the C-2 position. bhu.ac.in The electron-withdrawing inductive effects of the chloro and iodo substituents on the benzene ring further deactivate it towards electrophilic attack, reinforcing the high reactivity of the C-3 position.

A classic example of this reactivity is the Friedel-Crafts acylation. For instance, reacting 7-iodoindole with oxalyl dichloride in diethyl ether results in a highly regioselective acylation at the C-3 position to yield 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid. mdpi.com This reaction proceeds smoothly without the need for a Lewis acid catalyst, highlighting the intrinsic high reactivity of the indole C-3 position. mdpi.com

Table 1: Representative Electrophilic Substitution Reactions on the Indole Core

Reaction Type Reagent(s) Position of Attack Product Type
Acylation Oxalyl dichloride C-3 3-Acylindole
Halogenation N-Bromosuccinimide (NBS) C-3 3-Bromoindole
Nitration Benzoyl nitrate C-3 3-Nitroindole
Mannich Reaction Formaldehyde, Dimethylamine C-3 3-Aminomethylindole (Gramine)

| Vilsmeier-Haack | POCl₃, DMF | C-3 | Indole-3-carboxaldehyde |

While classical electrophilic substitution is generally limited to the C-3 position, modern transition-metal-catalyzed C-H functionalization has enabled the selective modification of other, less reactive positions on the indole core. chim.itresearchgate.net These strategies rely on the use of a directing group, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, allowing for site-selective activation. chim.it

C-4 and C-7 Functionalization : Accessing the C-4 and C-7 positions of the benzene ring is a significant challenge due to their remoteness from the inherently reactive pyrrole ring. chim.it However, by installing a directing group at the N-1 position, selective functionalization can be achieved. For example, amide directing groups have been used with ruthenium(II) catalysts to achieve C-7 amidation of indoles. researchgate.net Similarly, palladium catalysis can be employed for the C-4 alkenylation of tryptophan derivatives where a group at the C-3 position acts as the director. chim.it

C-2 Functionalization : The C-2 position can be selectively functionalized when C-3 is blocked or by using a directing group on the indole nitrogen. Palladium-catalyzed C-2 arylation of N-SEM protected indoles has been reported. chim.it A nickel-catalyzed method using a removable N-pyridinyl directing group allows for the C-2 alkylation of indoles with a wide range of alkyl halides. rsc.org

C-6 Functionalization : The C-6 position is among the most difficult to functionalize selectively. However, rhodium(II) catalysis has been shown to direct the coupling of N-H indoles with diazo compounds, leading to C-C bond formation with a preference for the C-6 position in certain 2-substituted indoles. researchgate.net

Table 2: Strategies for Directed C-H Functionalization of the Indole Ring

Target Position Directing Group (DG) Metal Catalyst Reaction Type
C-2 N-Pyrimidinyl Pd(OAc)₂ Arylation
C-2 N-Pyridinyl NiBr₂ Alkylation rsc.org
C-4 C-3 Formyl Pd(OAc)₂ Arylation acs.org
C-4 N-Amide Ru(II) Alkenylation

| C-7 | N-Amide | Ru(II) | Amidation researchgate.net |

Organometallic intermediates provide a powerful tool for the regioselective functionalization of the this compound core. These reactions typically involve either deprotonation (metalation) or halogen-metal exchange.

N-H Deprotonation : The indole N-H proton is weakly acidic and can be readily deprotonated by strong bases like sodium hydride (NaH) or sodamide to form an N-metallated indole. bhu.ac.in This indolide anion is a potent nucleophile that can react with various electrophiles, although reactions can sometimes occur at C-3 depending on the counterion and reaction conditions.

Halogen-Metal Exchange : The presence of a C-I bond at the C-7 position offers a prime site for halogen-metal exchange. The C-I bond is significantly more reactive in this exchange than the C-Cl bond. Treatment of this compound with organolithium reagents (e.g., n-butyllithium) or magnesium-based reagents (e.g., i-PrMgCl·LiCl) at low temperatures would selectively replace the iodine atom, generating a C-7 organometallic species. uni-muenchen.de This C-7 nucleophile can then be trapped with a wide array of electrophiles (e.g., aldehydes, CO₂, alkyl halides) to introduce new functional groups specifically at the C-7 position.

Directed Ortho-Metalation (DoM) : On an N-protected indole, a directing group can facilitate deprotonation at an adjacent carbon. For instance, a pivaloyl or carbamoyl (B1232498) group at N-1 can direct lithiation to the C-7 position, providing an alternative route to a C-7 organometallic intermediate.

Table 3: Site-Specific Derivatization via Organometallic Intermediates

Reaction Reagent(s) Site of Metalation Subsequent Electrophile (E+) Product
N-H Deprotonation NaH N-1 R-X (Alkyl Halide) N-Alkylindole
Halogen-Metal Exchange n-BuLi, then E+ C-7 CO₂ 7-Carboxyindole
Halogen-Metal Exchange i-PrMgCl·LiCl, then E+ C-7 RCHO (Aldehyde) 7-(Hydroxyalkyl)indole

| Directed ortho-Metalation | N-Piv, s-BuLi, then E+ | C-7 | Me₃SiCl | N-Piv-7-silylindole |

Cascade and Multicomponent Reaction Sequences Involving this compound as a Core Substrate

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov The functional group handles on this compound make it an excellent substrate for designing such complex transformations to rapidly build molecular complexity.

For example, a thiol-mediated cascade reaction has been developed to convert 2-halo-indole-tethered ynones directly into functionalized quinolines. nih.gov This sequence involves three steps promoted by a single thiol reagent: a dearomatizing spirocyclization, a nucleophilic substitution, and a ring expansion. nih.gov An appropriately substituted this compound could serve as the starting core for the ynone, leading to a complex quinoline (B57606) product bearing the original chloro- and iodo-substituents, which are available for further downstream functionalization.

Another powerful strategy involves photoredox-catalyzed radical cascade reactions. These methods have been used to construct complex polycyclic alkaloid frameworks starting from simple indole derivatives. aablocks.com A cascade sequence could be initiated from a functionalized this compound, for instance, by leveraging the C-I bond for radical generation or by using a substituent attached at C-3 to participate in an intramolecular cyclization cascade, ultimately yielding complex, tetracyclic structures reminiscent of natural products. aablocks.com

Table 4: Example of a Hypothetical Cascade Sequence

Step Reaction Type Intermediate/Product
1 Sonogashira coupling at C-7 4-Chloro-7-alkynyl-1H-indole
2 Intramolecular hydroamination/cyclization Polycyclic system fused at the 6,7-positions

| 3 | C-3 Electrophilic substitution | Fully elaborated complex molecule |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 7 Iodo 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 4-chloro-7-iodo-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide comprehensive information about its carbon-hydrogen framework and the connectivity of atoms.

Standard 1D ¹H and ¹³C NMR spectra offer the initial and most fundamental data regarding the chemical environment of the hydrogen and carbon atoms, respectively. In ¹H NMR, the chemical shifts, coupling constants (J-values), and integration of the signals reveal the number of different types of protons and their neighboring relationships. For this compound, one would expect to observe distinct signals for the N-H proton and the protons on the indole (B1671886) ring.

To distinguish between CH, CH₂, and CH₃ groups, and to identify quaternary carbons, advanced 1D NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are employed. mdpi.com The DEPT-135 experiment, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. mdpi.com The APT experiment displays quaternary carbons and CH₂ groups with the same phase, opposite to that of CH and CH₃ groups. sigmaaldrich.com For this compound, which contains only CH and quaternary carbons in its core structure, these experiments would definitively confirm the nature of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Carbon Type (from DEPT/APT)
N-H ~8.3 - 8.5 (broad singlet) - -
C2 ~7.2 - 7.4 (doublet of doublets) ~125 - 127 CH
C3 ~6.6 - 6.8 (doublet of doublets) ~101 - 103 CH
C3a - ~128 - 130 Quaternary
C4 - ~126 - 128 Quaternary
C5 ~7.0 - 7.2 (doublet) ~122 - 124 CH
C6 ~7.1 - 7.3 (doublet) ~120 - 122 CH
C7 - ~90 - 92 Quaternary

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the indole ring, such as between H2 and H3, and between H5 and H6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals to their attached protons (H2-C2, H3-C3, H5-C5, H6-C6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For the target molecule, HMBC is essential for identifying the quaternary carbons by observing correlations from the protons to these carbons. For example, the N-H proton would show correlations to C2, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry and conformation. In a planar molecule like this compound, NOESY could show through-space correlations that reinforce the assignments, for instance, between H6 and the N-H proton.

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid states. mdpi.com Unlike solution NMR, ssNMR provides information about the molecule's conformation and packing in the solid phase, which can be influenced by intermolecular interactions like hydrogen bonding. bldpharm.com For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) experiments would be particularly informative. These experiments can reveal the presence of different polymorphs (different crystalline forms of the same compound), as distinct crystal packing arrangements would result in different chemical shifts. mdpi.com While no specific solid-state NMR data for this compound has been reported, this technique would be the primary method to investigate its solid-state structure and polymorphism.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. chemicalbook.com This technique involves diffracting a beam of X-rays off a single crystal of the material. rsc.org The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. mdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. scispace.comrsc.org It would confirm the substitution pattern of the chlorine and iodine atoms on the indole ring and provide precise measurements of the C-Cl and C-I bond lengths. Furthermore, the crystal structure would reveal how the molecules pack in the solid state, including the nature of any intermolecular interactions, such as N-H···π or halogen bonding, which can influence the physical properties of the material. While a crystal structure for the title compound is not publicly available, the structures of many related indole derivatives have been determined, providing a solid foundation for understanding what a structural analysis of this compound would reveal. scispace.comrsc.org

Table 2: Expected Crystallographic Data Parameters for this compound Note: This is a hypothetical representation of data that would be obtained from an X-ray crystallography experiment.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Precise measurements of the crystal lattice
Bond Lengths (Å) e.g., C-C, C-N, C-Cl, C-I
Bond Angles (°) e.g., C-C-C, C-N-C
Torsion Angles (°) Describing the planarity of the ring system

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₅ClIN), the calculated monoisotopic mass is 276.9155. An HRMS experiment would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming its elemental composition.

In addition to providing a precise mass, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can reveal the fragmentation pattern of the molecule upon ionization. This pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the iodine or chlorine atom, or cleavage of the indole ring.

Table 3: Predicted HRMS Data and Plausible Fragments for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₈H₆ClIN⁺ 277.9233 Protonated molecular ion
[M]⁺˙ C₈H₅ClIN⁺˙ 276.9155 Molecular ion
[M-I]⁺ C₈H₅ClN⁺ 150.0111 Loss of iodine radical
[M-Cl]⁺ C₈H₅IN⁺ 193.9517 Loss of chlorine radical

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching and bending vibrations, and C=C and C-N stretching vibrations of the indole ring. scispace.com The C-Cl and C-I stretching vibrations would appear in the fingerprint region of the spectrum. FT-Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system. DFT calculations are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of complex vibrational modes. rsc.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Note: These are general ranges and the exact positions can be influenced by the solid-state packing and intermolecular interactions.

Functional Group/Vibration Technique Predicted Wavenumber (cm⁻¹) Description
N-H stretch FT-IR 3400 - 3300 Typically a sharp to medium band
Aromatic C-H stretch FT-IR, FT-Raman 3150 - 3000 Multiple weak to medium bands
C=C stretch (aromatic) FT-IR, FT-Raman 1620 - 1450 Multiple bands of varying intensity
C-N stretch FT-IR 1350 - 1250 Medium intensity band
C-Cl stretch FT-IR, FT-Raman 800 - 600 Strong band in the fingerprint region

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable for chiral derivatives)

A comprehensive review of scientific literature and chemical databases reveals that the application of chiroptical spectroscopy for the determination of enantiomeric excess in chiral derivatives of this compound is not documented. The synthesis of specific chiral derivatives of this compound, which is a prerequisite for such analysis, has not been reported in the reviewed literature.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule, the CD spectrum is unique to each enantiomer, exhibiting positive or negative signals (Cotton effects) at specific wavelengths. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. This relationship allows for the quantitative determination of the ee of a chiral substance by comparing the CD spectrum of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard.

While the principles of chiroptical spectroscopy are broadly applicable, their specific use for this compound derivatives is contingent on the existence of stable, isolable enantiomers. The parent molecule, this compound, is itself achiral and therefore does not exhibit a CD spectrum. Chirality would need to be introduced into its derivatives through synthetic modifications, for example, by the addition of a chiral substituent or the creation of a stereocenter.

Numerous studies have successfully employed chiroptical spectroscopy for the analysis of other chiral indole derivatives. These studies have established methodologies for correlating CD spectral data with the absolute configuration and enantiomeric purity of a wide array of indole-containing compounds. However, a specific application of these methods to derivatives of this compound has not been described.

Therefore, this section remains a prospective area of research. Should chiral derivatives of this compound be synthesized in the future, chiroptical spectroscopy would be a highly relevant and valuable tool for their stereochemical characterization.

Computational and Theoretical Studies of 4 Chloro 7 Iodo 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic characteristics of halogenated indoles.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org

For substituted indoles and related heterocyclic compounds, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. malayajournal.org In many cases, the HOMO is localized over the electron-rich regions of the molecule, while the LUMO is concentrated on the electron-deficient parts. malayajournal.org Calculated HOMO and LUMO energies are critical for determining the charge transfer that can occur within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energy Data for a Related Halogenated Imidazole Compound

ParameterEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106
Data derived from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a molecule with some structural similarities, calculated at the B3LYP/6-31G(d,p) basis set. malayajournal.org

This data illustrates the typical energy levels and the resulting energy gap that provides insights into the molecule's stability. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP surface displays regions of varying electron density, typically color-coded to indicate different potential values. wolfram.com Red or yellow areas signify regions of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack. uni-muenchen.de Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. uni-muenchen.de Green areas denote regions of neutral potential. wolfram.com

By analyzing the MEP map of a molecule like 4-chloro-7-iodo-1H-indole, one can identify the most likely sites for chemical reactions. uni-muenchen.de For instance, the nitrogen atom in the indole (B1671886) ring, with its lone pair of electrons, is often a region of negative potential, making it a potential site for protonation or interaction with other electrophiles. uni-muenchen.de The distribution of potential is also influenced by the electron-withdrawing or donating nature of the substituents. In the case of this compound, the halogen atoms (chlorine and iodine) would significantly impact the electrostatic potential across the molecule.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure of bonds, lone pairs, and antibonding orbitals. uni-muenchen.denumberanalytics.com This analysis is crucial for quantifying charge distribution on individual atoms, understanding hyperconjugative interactions, and assessing the delocalization of electron density within the molecule. nih.govresearchgate.net

The key aspects of NBO analysis include:

Natural Population Analysis (NPA): This provides the charge distribution on each atom, offering a more chemically intuitive picture than other methods. uni-muenchen.de

Donor-Acceptor Interactions: NBO analysis identifies interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of electron delocalization. uni-muenchen.de Larger E(2) values signify stronger interactions and greater stabilization of the molecule. researchgate.net

For this compound, NBO analysis would reveal the partial charges on the carbon, nitrogen, hydrogen, chlorine, and iodine atoms, providing insight into the polar nature of the bonds. It would also quantify the delocalization of the nitrogen lone pair electrons and the π-electrons of the indole ring, as well as any interactions involving the halogen atoms.

The dipole moment, polarizability, and hyperpolarizability are fundamental electric properties that characterize a molecule's response to an external electric field and are crucial for understanding its intermolecular interactions and nonlinear optical (NLO) properties. researchgate.netnih.gov

Polarizability (α): This tensor quantity describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. nih.gov

Hyperpolarizability (β and γ): These higher-order tensors describe the nonlinear response of a molecule to a strong electric field and are responsible for NLO phenomena such as second-harmonic generation. rug.nl The first hyperpolarizability (β) is particularly important for materials with potential applications in optoelectronics. researchgate.net

Computational studies on related organic molecules have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance these properties. researchgate.net For this compound, the combination of the electron-rich indole nucleus and the electronegative halogen substituents would likely result in a significant dipole moment and interesting polarizability and hyperpolarizability characteristics.

Table 2: Representative Calculated Electric Properties for a Related Compound

PropertyCalculated Value
Dipole Moment (μ)1.9039 D
Mean Polarizability (α)-
First Hyperpolarizability (β)-
Data for a related methylimidazo[1,2-a]pyridine compound. dntb.gov.ua Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, which possesses a relatively rigid bicyclic indole core, the conformational flexibility is limited compared to more aliphatic systems. However, slight puckering of the rings or different orientations of the N-H bond can lead to distinct conformers.

Computational methods can be used to map the potential energy surface of the molecule, identifying the energy minima that correspond to stable conformers and the energy barriers that separate them. This "energy landscape" provides crucial information about the molecule's preferred shapes and the feasibility of interconversion between different conformers. Understanding the conformational preferences is important as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure. For instance, the tetrahydroindole core in some related compounds provides a degree of conformational rigidity that can be advantageous for protein binding.

Reaction Mechanism Modeling and Transition State Characterization for Synthetic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted indoles. mdpi.com By modeling the reaction pathways, chemists can gain a deeper understanding of how reactants are converted into products. mdpi.com

This involves:

Identifying Intermediates and Transition States: Computational methods can locate the structures of transient intermediates and the high-energy transition states that connect them along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By calculating these barriers, chemists can predict which reaction pathways are most favorable.

Investigating the Role of Catalysts: For catalyzed reactions, such as the palladium-catalyzed synthesis of many indoles, computational modeling can reveal how the catalyst interacts with the substrates to lower the activation energy and facilitate the reaction. mdpi.com For example, mechanistic studies on palladium-catalyzed indole syntheses have identified key steps like oxidative addition, migratory insertion, and reductive elimination. mdpi.com

For the synthesis of this compound, reaction mechanism modeling could be used to optimize reaction conditions, predict potential side products, and even design more efficient synthetic routes.

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Aromatic Interactions

The structure of this compound, featuring an aromatic indole core substituted with both chlorine and iodine atoms, gives rise to a complex landscape of non-covalent interactions. These forces are critical in dictating the molecule's behavior in the solid state, its interactions with biological targets, and its assembly into supramolecular structures. nih.gov Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in analyzing these subtle yet significant forces. nih.govmdpi.com

Halogen Bonding:

A key non-covalent interaction anticipated for this compound is halogen bonding. This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. unimi.itresearchgate.net The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond to the indole ring. unimi.itwiley-vch.de

In this compound, both the iodine and chlorine atoms can act as halogen bond donors. The strength of this interaction generally follows the trend I > Br > Cl > F, which is attributed to the increasing size and polarizability of the halogen atom, leading to a more pronounced σ-hole. unimi.itwiley-vch.de Therefore, the iodine atom at the 7-position is expected to be a significantly stronger halogen bond donor than the chlorine atom at the 4-position. Computational studies on similar halogenated molecules confirm that iodine's larger σ-hole makes it a potent director of crystal packing through strong halogen bonds. researchgate.netmdpi.com

The halogen bond acceptors could be any electron-rich site, such as the nitrogen atom of another indole molecule, the π-system of the aromatic ring, or even another halogen atom's electron-rich equatorial belt. unimi.itresearchgate.netscispace.com Theoretical calculations allow for the mapping of the molecular electrostatic potential (MEP) surface, which visually identifies the electrophilic σ-holes on the halogens and the nucleophilic regions of the molecule, thereby predicting the most likely halogen bonding motifs. mdpi.comwiley-vch.de

Aromatic Interactions:

Computational studies have revealed a fascinating interplay between halogen bonding and π-π stacking. nih.govchemrxiv.orgresearchgate.net These two forces are not always independent; they can be cooperative, where the presence of one strengthens the other, or competitive. For instance, a halogen bond can orient molecules in a way that either facilitates or hinders optimal π-π stacking. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational techniques used to characterize and quantify the nature and strength of these interactions, revealing the subtle balance of forces that governs the supramolecular assembly. nih.govmdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) from First Principles

First-principles calculations, primarily using DFT, have become a standard and reliable method for predicting the spectroscopic properties of organic molecules. chemrxiv.orgpsi-k.net These theoretical predictions are invaluable for interpreting experimental spectra and for confirming molecular structures.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei is a key application of computational chemistry. acs.org The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus using a chosen DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-311+G(d,p)). chemrxiv.orgacs.orgscilit.com The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org

For a molecule containing a heavy atom like iodine, it is crucial to account for relativistic effects, which can significantly influence the chemical shifts of nearby nuclei (the heavy-atom on light-atom or HALA effect). rsc.org Modern computational programs can incorporate these effects, leading to more accurate predictions. rsc.org

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on general principles of substituent effects on the indole ring. The presence of the electron-withdrawing halogens is expected to deshield adjacent carbons, shifting them to higher ppm values.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on theoretical principles)

Carbon Atom Position Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C2 123.5 Typical indole C2 shift, minor influence from remote halogens.
C3 103.0 Typical indole C3 shift, minor influence from remote halogens.
C3a 128.0 Influenced by adjacent chlorine, expected deshielding.
C4 118.0 Directly bonded to chlorine, significant deshielding effect.
C5 122.0 Meta to both halogens, moderate influence.
C6 120.5 Para to chlorine, ortho to iodine; competing effects.
C7 95.0 Directly bonded to iodine, strong shielding 'heavy atom' effect.

Note: These values are for illustrative purposes and would require specific DFT calculations for precise prediction.

IR Frequencies:

Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an Infrared (IR) spectrum. scilit.comresearchgate.net After geometric optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum but also yields the harmonic vibrational frequencies and their corresponding intensities. chemrxiv.org

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. core.ac.uk These calculations allow for the assignment of specific vibrational modes to observed IR bands, such as the N-H stretch, C-H stretches, and vibrations of the indole ring system.

Table 2: Predicted Key IR Frequencies for this compound (Illustrative data based on theoretical principles)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) General Description of Vibration
N-H Stretch 3400 - 3450 Stretching of the nitrogen-hydrogen bond in the pyrrole (B145914) ring.
Aromatic C-H Stretch 3050 - 3150 Stretching of carbon-hydrogen bonds on the aromatic rings.
C=C Ring Stretch 1580 - 1620 In-plane stretching vibrations of the carbon-carbon double bonds within the indole ring.
C-N Stretch 1300 - 1350 Stretching of the carbon-nitrogen bonds in the pyrrole ring.
C-Cl Stretch 700 - 750 Stretching of the carbon-chlorine bond.

Note: These values are for illustrative purposes and would require specific DFT calculations for precise prediction.

Applications of 4 Chloro 7 Iodo 1h Indole in Advanced Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The strategic placement of two different halogen atoms on the 4-chloro-7-iodo-1H-indole ring system provides orthogonal handles for sequential, site-selective functionalization. This dual reactivity is instrumental in its application as a cornerstone for the synthesis of intricate heterocyclic structures.

The construction of fused polycyclic indole (B1671886) derivatives is a significant area of research due to the prevalence of these motifs in biologically active natural products and pharmaceutical agents. rsc.orggoogle.com this compound serves as an excellent starting material for such syntheses. The iodo group at the 7-position is typically more reactive in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, compared to the chloro group at the 4-position. This difference in reactivity allows for the selective introduction of a variety of substituents at the C7 position while leaving the C4-chloro group intact for subsequent transformations.

For instance, a palladium-catalyzed intramolecular direct C(sp2)-H arylation can be employed to form indolo[1,2-f]phenanthridines from appropriately substituted indole precursors. organic-chemistry.org While not directly detailing the use of this compound, the methodology highlights a pathway where the iodo group could be used for an initial coupling, followed by an intramolecular cyclization involving the chloro-substituted ring. The synthesis of various substituted indoles via palladium-catalyzed annulation between iodoanilines and ketones further underscores the utility of iodo-substituted indoles in constructing fused systems. acs.org

The following table summarizes representative palladium-catalyzed reactions that can be applied to functionalize the this compound scaffold for the synthesis of fused polycyclic systems.

Reaction Type Catalyst/Reagents Potential Application on this compound Reference
Suzuki CouplingPd catalyst, Base, Boronic acidSelective functionalization at the C7-iodo position. acs.org
Heck CouplingPd catalyst, Base, AlkeneIntroduction of vinyl groups at the C7 position. beilstein-journals.org
Sonogashira CouplingPd/Cu catalyst, Base, AlkyneIntroduction of alkynyl groups at the C7 position. organic-chemistry.org
Intramolecular Direct ArylationPd catalyst, Ligand, BaseCyclization to form fused rings after initial C7 functionalization. organic-chemistry.org

Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. rsc.orgmdpi.com The synthesis of these complex molecules often requires strategically functionalized indole precursors. This compound can serve as a key intermediate in the synthesis of certain natural product analogues. The halogen atoms can be either retained in the final structure or replaced by other functional groups through various chemical transformations.

For example, the synthesis of meridianins, a class of marine indole alkaloids, has been achieved through routes involving halogenated indole precursors. nih.gov The synthesis of Meridianin D was accomplished using a 7-bromoindolylboronic acid, highlighting the utility of 7-halogenated indoles in accessing such structures. nih.gov Similarly, the total synthesis of the myxobacterial natural product indiacen B involved a Heck reaction on 4-iodoindole. beilstein-journals.org These examples demonstrate the potential of this compound as a starting material for the synthesis of complex, biologically active molecules. The chloro substituent could provide an additional site for modification to create novel analogues with potentially enhanced or altered biological properties.

The indole nucleus is a common feature in a variety of nitrogen-containing heterocyclic systems with medicinal importance. google.commdpi.com The functionalization of this compound and its subsequent incorporation into larger heterocyclic frameworks is a promising strategy for the development of new therapeutic agents.

The synthesis of pyrimido[4,5-b]indoles, for example, often involves the use of halogenated indole or pyrimidine (B1678525) precursors. uef.fi In the synthesis of GSK-3β inhibitors, a 4-chloro-7-iodo-9-tosyl-9H-pyrimido[4,5-b]indole was used as a key intermediate. uef.fi This highlights a direct application where the 4-chloro-7-iodo-indole scaffold is first converted to a pyrimido[4,5-b]indole, which is then further functionalized. The synthesis of 7-alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles was achieved through a copper-catalyzed reaction of 4-(alkylamino)-5-iodopyrimidines, demonstrating a method where an iodo-substituted heterocycle is cyclized to form a pyrrolo[2,3-d]pyrimidine. researchgate.net This suggests that this compound could be a precursor for related pyrrolo[2,3-d]pyrimidine structures, which are also known as 7-deazapurines. chemicalbook.com

The following table provides examples of how halogenated indoles and related structures are used to synthesize other nitrogen-containing heterocycles.

Target Heterocycle Synthetic Strategy Relevance of this compound Reference
Pyrimido[4,5-b]indolesCondensation of a diaminopyrimidine with a substituted indole or vice versa.Can serve as the indole component, with halogens allowing for further modification. uef.fi
Pyrrolo[2,3-d]pyrimidinesCyclization of a substituted pyrimidine with a three-carbon unit.The indole can be constructed from a pyrimidine precursor, or a pre-formed indole can be used. researchgate.netchemicalbook.com
Imidazo[4,5-b]pyridinesTandem palladium-catalyzed amination and intramolecular amidation.The indole could be modified to participate in similar tandem reactions. mdpi.com

Development of the this compound Scaffold for Ligand Design and Catalyst Development

The unique electronic and steric properties of the this compound scaffold make it an attractive platform for the design of novel ligands for transition metal catalysis and the development of chiral catalysts. nih.gov

The nitrogen atom of the indole ring and the two halogen atoms of this compound can all potentially coordinate with a transition metal center. This multi-point binding capability is a desirable feature in ligand design, as it can lead to enhanced stability and selectivity in catalytic reactions. The electronic properties of the indole ring can be tuned by the electron-withdrawing nature of the chloro and iodo substituents, which in turn can influence the catalytic activity of the resulting metal complex.

While direct examples of using this compound as a ligand are not prevalent in the searched literature, the principles of ligand design suggest its potential. For instance, chiral phosphines are a staple in asymmetric transition metal catalysis. sigmaaldrich.com The this compound scaffold could be functionalized with phosphine (B1218219) groups to create novel bidentate or tridentate ligands. The synthesis of nitrogen-containing heterocycles often utilizes palladium catalysis, and the development of new ligands is crucial for improving the efficiency and scope of these reactions. acs.org

The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. sigmaaldrich.com Indole derivatives have been used as scaffolds for the construction of chiral catalysts. nih.gov The this compound scaffold can be derivatized with chiral auxiliaries to create new classes of chiral ligands and organocatalysts.

For example, chiral phosphoric acids derived from BINOL have been used in combination with gold(I) complexes to catalyze asymmetric cyclization reactions of indoles. oup.com A chiral iodoaniline-lactate based catalyst has been developed for the α-functionalization of ketones. acs.org This demonstrates the potential of combining a halogenated aromatic ring with a chiral moiety to create an effective asymmetric catalyst. The this compound scaffold could be similarly functionalized, for instance, by attaching a chiral group to the indole nitrogen. The resulting chiral indole derivative could then be explored as a catalyst in a variety of asymmetric transformations, such as Friedel-Crafts alkylations, Diels-Alder reactions, or Michael additions.

The following table outlines potential strategies for developing chiral catalysts based on the this compound scaffold.

Catalyst Type Design Strategy Potential Application Inspirational Reference
Chiral Ligand for Metal CatalysisFunctionalize the indole with a chiral phosphine or amine group.Asymmetric cross-coupling, hydrogenation, etc. sigmaaldrich.com
Chiral OrganocatalystAttach a chiral amine, thiourea, or phosphoric acid moiety.Asymmetric Friedel-Crafts, Michael additions, etc. oup.comdicp.ac.cn
Chiral Hypervalent Iodine CatalystOxidize the iodo group in the presence of a chiral ligand.Asymmetric oxidations and other transformations. acs.org

Precursor for Advanced Materials Synthesis

The distinct electronic and structural characteristics of this compound make it a valuable building block for the creation of novel materials with tailored properties for use in organic electronics, optoelectronics, and the development of intricate supramolecular systems and functional polymers.

While direct studies on this compound for organic electronics are not extensively documented, the broader class of halogenated and functionalized indoles has been investigated for such applications. The electronic properties of indole derivatives make them suitable candidates for organic semiconductors and materials for photovoltaic devices. The introduction of halogen atoms can significantly influence the electronic characteristics, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge transport in electronic devices.

Indole-based materials have been explored as components in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). For instance, carbazole-based materials, which are structurally related to indoles, have shown promise in these areas. The ability to tune the electronic properties of the indole ring through halogenation is a key advantage. The chloro and iodo substituents on the this compound scaffold can be expected to modulate the electron-donating or -accepting nature of the indole core, thereby influencing the charge carrier mobility and luminescence properties of resulting materials.

Derivatives of indole have been utilized as building blocks for synthesizing materials for organic electronics and as fluorescent materials, owing to their unique electronic properties. The strategic placement of different halogens, as seen in this compound, offers a pathway to fine-tune these properties for specific device requirements.

Table 1: Potential Contributions of this compound to Organic Electronic Materials

PropertyInfluence of this compound StructurePotential Application
Charge Transport Halogen atoms can modify HOMO/LUMO energy levels, potentially enhancing charge carrier mobility.Active layers in Organic Thin-Film Transistors (OTFTs).
Luminescence The indole scaffold can be a core for fluorescent or phosphorescent emitters. Halogenation can tune emission wavelengths.Emissive layers in Organic Light-Emitting Diodes (OLEDs).
Photovoltaic Properties The tunable electronic structure could be beneficial for creating donor or acceptor materials in organic solar cells.Active layers in Organic Photovoltaics (OPVs).
Material Stability Halogenation can increase the thermal and oxidative stability of the organic semiconductor.Increased operational lifetime of organic electronic devices.

The presence of both chlorine and iodine atoms on the indole ring of this compound provides specific sites for non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, and it has emerged as a powerful tool in crystal engineering and the construction of supramolecular assemblies. acs.org The iodine atom, being a stronger halogen bond donor than chlorine, can selectively participate in forming robust and ordered structures.

This differential reactivity is crucial for designing complex, self-assembled systems. For instance, the iodine at the 7-position could direct the primary assembly through strong halogen bonds, while the chlorine at the 4-position could engage in weaker interactions or be reserved for subsequent chemical modification. Studies on similar halogenated molecules have demonstrated the formation of intricate networks through a variety of weak interactions, including π–π stacking and halogen bonds. nih.gov

In the realm of polymer chemistry, this compound serves as a bifunctional monomer. The differential reactivity of the C-I and C-Cl bonds under various cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira couplings) allows for stepwise and controlled polymerization. This can lead to the synthesis of well-defined conjugated polymers with an indole-based backbone. Such polymers are of interest for their potential conducting and electroactive properties. nih.gov

For example, the iodo-position can be selectively reacted first under milder conditions, followed by the reaction at the chloro-position, enabling the synthesis of block copolymers or polymers with complex architectures. The resulting indole-containing polymers could find applications as conducting materials, sensors, or in other advanced material contexts. paperpublications.orgiarjset.com

Table 2: Role of this compound in Supramolecular and Polymer Chemistry

AreaKey Structural FeaturesPotential Outcome
Supramolecular Chemistry Presence of both chlorine and iodine atoms.Formation of ordered assemblies through directional halogen bonding and other weak interactions. acs.orgnih.gov
Polymer Chemistry Differential reactivity of C-I and C-Cl bonds.Controlled synthesis of conjugated polymers with indole units in the backbone. nih.gov
Material Design Versatile scaffold for functionalization.Creation of functional polymers with tailored electronic and physical properties.

Supramolecular Chemistry and Intermolecular Interactions of 4 Chloro 7 Iodo 1h Indole

Investigation of Halogen Bonding Interactions Involving C-I and C-Cl Bonds

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species. researchgate.net The strength of this interaction generally follows the trend I > Br > Cl > F, making the iodine atom in 4-chloro-7-iodo-1H-indole a primary site for such interactions. nih.gov

The iodine atom, being the largest and most polarizable of the halogens on the molecule, is a potent halogen bond donor. nih.gov This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. nih.govacs.org This positive region can interact favorably with Lewis bases or other nucleophilic sites. nih.gov In crystal structures of related iodo-indole derivatives, I···O and I···N interactions are commonly observed, demonstrating the capacity of the iodine atom to form robust halogen bonds that influence crystal packing. For instance, in 4-iodo-1H-indole-2,3-dione, weak I⋯O interactions link dimers into zigzag chains. iucr.org

While the C-I bond is the more prominent halogen bond donor, the C-Cl bond can also participate in such interactions, although they are generally weaker. acs.org In some crystal structures of chloro-substituted indoles, C-Cl···π interactions have been noted. nih.gov The presence of both C-I and C-Cl bonds in this compound allows for the potential of multiple and competing halogen bonding motifs, contributing to the complexity and design possibilities of its supramolecular structures.

Table 1: Halogen Bond Characteristics

Interaction Type Donor Atom Acceptor Atom/Group Typical Distance Strength
C-I···X Iodine O, N, π-systems Shorter than van der Waals radii Strong
C-Cl···X Chlorine O, N, π-systems Near van der Waals radii Weak to Moderate

Analysis of Hydrogen Bonding Networks and N-H···X Interactions

The N-H group of the indole (B1671886) ring is a classic hydrogen bond donor. In the crystal structures of many indole derivatives, N-H···O and N-H···N hydrogen bonds are prevalent, often forming dimers or chains. nih.gov For example, in ethyl 5-chloro-1H-indole-2-carboxylate, molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds. nih.gov

In the context of this compound, the N-H group can form hydrogen bonds with various acceptors. These can include the halogen atoms of neighboring molecules (N-H···Cl or N-H···I), although these are generally weaker than hydrogen bonds to more traditional acceptors like oxygen or nitrogen. More commonly, if co-crystallized with a suitable acceptor, the N-H group will preferentially bond to it. The interplay between hydrogen bonding and halogen bonding is a key feature in the crystal engineering of such compounds. nih.gov The presence of halogen atoms can also influence the acidity of the N-H proton, potentially strengthening its hydrogen bonding capability. plos.org

Characterization of π-π Stacking and C-H···π Interactions in Solid State and Solution

Aromatic systems like the indole ring in this compound are known to participate in π-π stacking interactions. mdpi.com These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent rings, play a significant role in stabilizing crystal structures. nih.goviucr.org The geometry of these interactions can be parallel-displaced or T-shaped. In some indole derivatives, slipped π-π stacking interactions contribute to the formation of columns or layers within the crystal lattice. iucr.org

Table 2: π-Interactions in Indole Derivatives

Interaction Type Description Significance in Crystal Packing
π-π Stacking Attraction between aromatic rings. Formation of columns and layers, stabilization of the crystal lattice. iucr.org
C-H···π A C-H bond interacts with a π-system. Contributes to the overall stability and directs molecular alignment. nih.gov

Crystal Engineering and Design of Self-Assembled Structures Based on this compound

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and utilizing intermolecular interactions. researchgate.net The multiple functional groups on this compound make it an excellent candidate for crystal engineering studies. By carefully selecting co-formers—other molecules that can participate in non-covalent interactions—it is possible to create a variety of supramolecular assemblies. researchgate.net

The strong directionality of the C-I halogen bond and the N-H hydrogen bond provides a reliable means to control the assembly of molecules. acs.orgacs.org For instance, by introducing a molecule with a strong hydrogen bond acceptor group (e.g., a pyridine (B92270) or a carboxylic acid), one can favor the formation of N-H···acceptor hydrogen bonds, while the C-I and C-Cl groups can then direct the assembly of these hydrogen-bonded units into larger architectures through halogen bonding. This modular approach allows for the construction of complex and predictable 1D, 2D, or 3D networks. acs.org

Influence of Halogenation on Supramolecular Synthons and Crystal Packing

A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. The type and arrangement of these synthons determine the final crystal structure. The halogenation pattern in this compound has a profound influence on the preferred supramolecular synthons.

The combination of a strong halogen bond donor (iodine), a weaker one (chlorine), a hydrogen bond donor (N-H), and a π-system provides a rich landscape of possible synthons. The competition and cooperation between these different interactions will ultimately determine which synthons are formed and how they pack in the crystal lattice. This allows for a high degree of control in the design of new materials with specific structural and functional properties.

Q & A

Q. What are the common synthetic routes for 4-chloro-7-iodo-1H-indole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves halogenation of indole precursors. A key step is the regioselective introduction of iodine and chlorine at the 7- and 4-positions, respectively. For example, lithiation of a halogenated indole precursor (e.g., 7-iodoindole) followed by electrophilic chlorination can yield the target compound. Critical conditions include:
  • Temperature control (−78°C for lithiation to prevent side reactions).
  • Use of anhydrous solvents (THF or DMF) to avoid hydrolysis.
  • Stoichiometric optimization of halogenating agents (e.g., NCS for chlorination).
    Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons in the δ 6.5–7.5 ppm range. Substituent-induced deshielding (e.g., iodine at C7) shifts nearby protons downfield.
  • ¹³C NMR : Halogenated carbons (C4-Cl, C7-I) appear at δ 110–125 ppm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (distinctive for Cl and I).
  • IR : Stretching vibrations for C–Cl (~550 cm⁻¹) and C–I (~500 cm⁻¹).
    Cross-validate data with computational tools (e.g., DFT for NMR prediction) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in a cool, dry place under inert atmosphere (argon) to prevent degradation.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization for acidic residues).
    Reference SDS sheets for halogenated indoles to tailor protocols .

Advanced Research Questions

Q. How can crystallographic data for this compound be effectively refined using software like SHELXL, and what challenges are commonly encountered?

  • Methodological Answer :
  • Data Refinement :

Use SHELXL for high-resolution Define heavy atoms (I, Cl) first, then refine lighter atoms.

Address twinning with the TWIN/BASF commands if diffraction patterns show overlapping lattices.

Validate via R-factors (target R1 < 5% for high-quality data).

  • Challenges :
  • Disorder in halogen positions: Apply restraints (ISOR/DFIX) to stabilize geometry.
  • Weak electron density for H-atoms: Omit or refine with riding models.
    Cross-check with OLEX2 for visualization and validation .

Q. How do electronic effects of chloro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric/Electronic Effects :
  • Iodine at C7 acts as a strong electron-withdrawing group, activating the indole ring for electrophilic substitution at C3/C5.
  • Chlorine at C4 directs cross-coupling (e.g., Suzuki-Miyaura) to C5/C6 via meta/para effects.
  • Method Optimization :
  • Use Pd(PPh₃)₄ catalyst for C–I bond activation (lower activation energy than C–Cl).
  • Screen ligands (e.g., XPhos) to enhance selectivity for C7–I over C4–Cl.
    Monitor reaction progress via TLC/GC-MS to minimize over-coupling .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Data Triangulation :

Replicate assays under standardized conditions (e.g., fixed cell lines, IC50 protocols).

Validate purity (HPLC ≥ 95%) to exclude interference from byproducts.

  • Mechanistic Studies :
  • Use isothermal titration calorimetry (ITC) to confirm binding affinities.
  • Compare with structural analogs (e.g., 4-Bromo-7-chloro-1H-indole) to isolate substituent effects.
    Address discrepancies via meta-analysis of published datasets .

Q. How can computational methods predict the pharmacokinetic properties of this compound, and what limitations exist?

  • Methodological Answer :
  • In Silico Tools :

ADMET Prediction : Use SwissADME to estimate LogP (lipophilicity) and CYP450 interactions.

Docking Studies : AutoDock Vina for target binding (e.g., serotonin receptors).

  • Limitations :
  • Heavy atoms (I) challenge force fields; validate with QM/MM hybrid methods.
  • Solubility predictions may fail for halogen-rich compounds.
    Complement with experimental data (e.g., microsomal stability assays) .

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4-chloro-7-iodo-1H-indole
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4-chloro-7-iodo-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.